molecular formula C7H4BrCl2NO B8224730 4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride

4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride

Cat. No.: B8224730
M. Wt: 268.92 g/mol
InChI Key: IQSBDKCHFBYDMJ-XFFZJAGNSA-N
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Description

4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrClN2O It is characterized by the presence of bromine, chlorine, and a hydroxyimino group attached to a benzimidoyl chloride structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions include oximes, nitriles, amines, and substituted benzimidoyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the formation of stable adducts, which may exhibit biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride include:

Uniqueness

The presence of both bromine and chlorine atoms, along with the hydroxyimino group, allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(1Z)-4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQSBDKCHFBYDMJ-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)Cl)/C(=N/O)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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